Myeloperoxidase (MPO) Inhibition: Quantitative Target Engagement of 6-(4-Iodophenyl)pyrimidin-4-ol
6-(4-Iodophenyl)pyrimidin-4-ol demonstrates measurable inhibition of recombinant human myeloperoxidase (MPO) with an IC₅₀ of 159 nM in an aminophenyl fluorescein-based assay containing 120 mM NaCl and 10-minute incubation [1]. This inhibition is selective relative to related heme peroxidases: the same compound shows only weak inhibition of cytochrome P450 3A4 (CYP3A4; IC₅₀ = 2.60 µM) and thyroid peroxidase (TPO; IC₅₀ = 6.30 µM), representing approximately 16-fold and 40-fold selectivity for MPO over CYP3A4 and TPO, respectively, under comparable assay conditions [1]. While direct head-to-head comparison data for the bromo analog (6-(4-bromophenyl)pyrimidin-4-ol) against MPO are not available in the curated literature, the iodo derivative's defined MPO inhibitory profile distinguishes it from uncharacterized halogen analogs and establishes a baseline for SAR studies [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 159 nM (MPO); IC₅₀ = 2.60 µM (CYP3A4); IC₅₀ = 6.30 µM (TPO) |
| Comparator Or Baseline | Target selectivity: MPO vs. CYP3A4 (16-fold selectivity); MPO vs. TPO (40-fold selectivity); bromo analog data unavailable |
| Quantified Difference | Not applicable (no direct comparator data) |
| Conditions | Recombinant human MPO; 120 mM NaCl; 10 min incubation; aminophenyl fluorescein-based colorimetric assay |
Why This Matters
The quantified MPO inhibitory activity and defined selectivity window against CYP3A4 and TPO provide procurement justification for MPO-targeted cardiovascular and inflammatory disease research programs requiring validated starting points for lead optimization.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720). IC₅₀ data: MPO 159 nM, CYP3A4 2.60 µM, TPO 6.30 µM. View Source
- [2] Kuujia. Cas no 1203703-90-5 (6-(4-Bromophenyl)pyrimidin-4-ol). Structural analog reference. View Source
